5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole
Overview
Description
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is an organic compound with the molecular formula C11H10Cl2N2O and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenoxyethyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is broad-leaved weeds . This compound is a selective, systemic herbicide used for their control .
Mode of Action
This compound acts as a synthetic auxin, a type of plant hormone. It is absorbed through the leaves and is translocated to the meristems of the plant . This compound induces uncontrolled, unsustainable growth in the weeds, leading to stem curl-over, leaf withering, and eventual plant death .
Biochemical Pathways
It is known that the compound increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, damaging the vascular tissue of the plant .
Pharmacokinetics
The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of the action of this compound is the death of the targeted broad-leaved weeds. The uncontrolled growth induced by the compound leads to structural abnormalities and physiological dysfunctions that the plant cannot sustain, leading to its death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and volatility suggest that it can be easily transported by rain or wind . Moreover, while it is non-persistent in soil, it may persist in aquatic systems under certain conditions, which could influence its efficacy and potential for bioaccumulation .
Preparation Methods
The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole involves several steps. One common method includes the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form 2,4-dichlorophenoxyacetic acid ethyl ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, cyclization of the hydrazide with an appropriate reagent, such as acetic anhydride, yields this compound .
Chemical Reactions Analysis
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
Triclosan: An antibacterial and antifungal agent with a similar dichlorophenoxy group but different biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(10-4-5-14-15-10)16-11-3-2-8(12)6-9(11)13/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFQDIAEDHSSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256209 | |
Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-97-4 | |
Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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